![molecular formula C8H15NO2 B14396873 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 87131-47-3](/img/structure/B14396873.png)
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a chemical compound with the molecular formula C8H15NO2 It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a hydroxymethyl group and a propanone moiety
Métodos De Preparación
The synthesis of 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with an appropriate aldehyde or ketone under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial production methods may involve the use of more scalable and cost-effective processes. For instance, the compound can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Análisis De Reacciones Químicas
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl and propanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Prolinol: A hydroxylated derivative of pyrrolidine.
These compounds share the pyrrolidine ring structure but differ in their functional groups and chemical properties.
Propiedades
Número CAS |
87131-47-3 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h7,10H,2-6H2,1H3/t7-/m1/s1 |
Clave InChI |
SNYAQXZJWRDADV-SSDOTTSWSA-N |
SMILES isomérico |
CCC(=O)N1CCC[C@@H]1CO |
SMILES canónico |
CCC(=O)N1CCCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


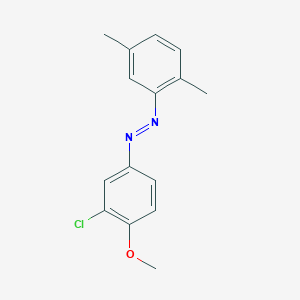
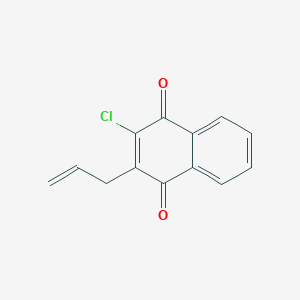
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)
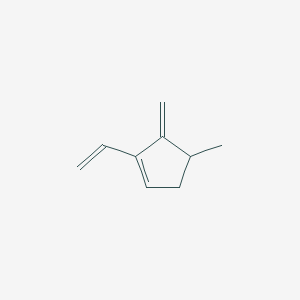
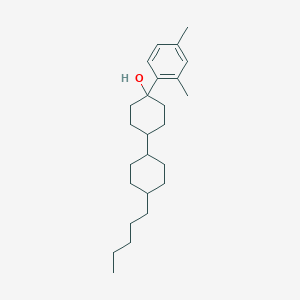
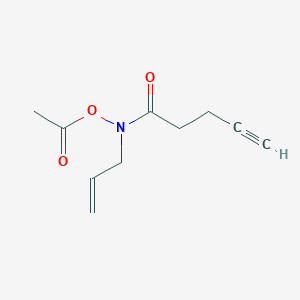
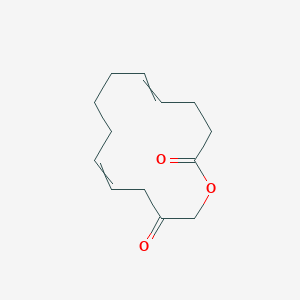
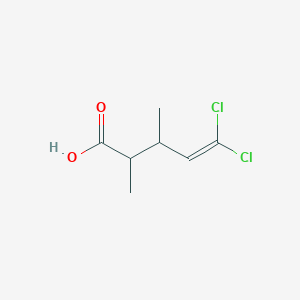
![{[1-(1-Methoxycyclohexyl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14396845.png)
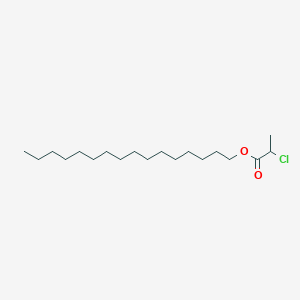
![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)
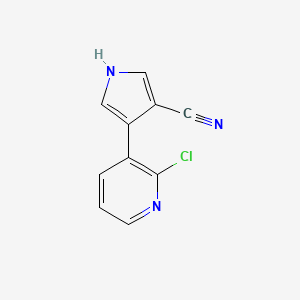
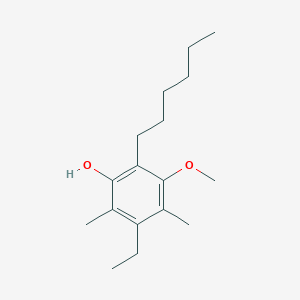
![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)
